molecular formula C19H30N2S B247703 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane

1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane

Cat. No. B247703
M. Wt: 318.5 g/mol
InChI Key: FGOJRDLAYKJAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane, also known as MSBPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane increases the levels of dopamine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane in lab experiments is its potent and selective inhibition of MAO-B. However, its limited solubility in water may pose a challenge in certain experiments.

Future Directions

There are several potential future directions for research on 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research may be needed to optimize the synthesis method of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane and improve its solubility in water.

Synthesis Methods

The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-(piperidin-4-yl)butane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydride to obtain 1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane.

Scientific Research Applications

1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane

Molecular Formula

C19H30N2S

Molecular Weight

318.5 g/mol

IUPAC Name

1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H30N2S/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-16H2,1H3

InChI Key

FGOJRDLAYKJAMQ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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